molecular formula C12H15N3O2S B1223926 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 240115-90-6

5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1223926
CAS No.: 240115-90-6
M. Wt: 265.33 g/mol
InChI Key: RLKLOQQUNLJRGE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol reflects the complex structural organization of this heterocyclic compound. According to International Union of Pure and Applied Chemistry conventions, the compound is officially designated as 3-(2,2-dimethoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione in its predominant tautomeric form. This nomenclature indicates the positioning of substituents on the triazole ring, where the dimethoxyethyl group occupies the 3-position, the phenyl group is attached at the 4-position, and the thiol/thione functionality is located at the 5-position of the 1,2,4-triazole core structure.

The molecular formula C12H15N3O2S encompasses a molecular weight of 265.33 g/mol, representing a moderately sized organic molecule with significant heteroatom content. The chemical structure incorporates three nitrogen atoms within the triazole ring system, two oxygen atoms from the methoxy groups, and one sulfur atom contributing to the thiol/thione functionality. The InChI identifier InChI=1S/C12H15N3O2S/c1-16-11(17-2)8-10-13-14-12(18)15(10)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3,(H,14,18) provides a standardized computational representation of the molecular connectivity.

Property Value
Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
CAS Number 240115-90-6
IUPAC Name 3-(2,2-dimethoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
SMILES COC(CC1=NNC(=S)N1C2=CC=CC=C2)OC

The systematic molecular analysis reveals that the compound exists as a substituted triazole derivative with pendant alkoxy and aromatic functionalities. The presence of the 2,2-dimethoxyethyl substituent introduces conformational flexibility through the acetal linkage, while the phenyl group at position 4 provides aromatic character and potential for π-π interactions. The thiol/thione group at position 3 serves as the primary site for tautomeric interconversion and metal coordination in potential complexation reactions.

Properties

IUPAC Name

3-(2,2-dimethoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-11(17-2)8-10-13-14-12(18)15(10)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKLOQQUNLJRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NNC(=S)N1C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A foundational approach involves the cyclization of thiosemicarbazide precursors under alkaline conditions. For example, potassium 3-(2-furoyl)dithiocarbazates can be synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in ethanolic potassium hydroxide. This intermediate is subsequently treated with aryl isothiocyanates to form 1,4-substituted thiosemicarbazides, which undergo ring closure in basic media to yield triazole-thiol derivatives.

Key Steps :

  • Formation of dithiocarbazate :
    Furan-2-carboxylic acid hydrazide reacts with carbon disulfide in ethanol containing potassium hydroxide, producing potassium dithiocarbazate in near-quantitative yields.

  • Condensation with aryl isothiocyanates :
    The dithiocarbazate intermediate reacts with substituted aryl isothiocyanates (e.g., phenyl, 4-methoxyphenyl) in dry benzene under reflux to form thiosemicarbazides.

  • Cyclization :
    Heating the thiosemicarbazides in 2 M NaOH aqueous solution at 100°C for 5–8 hours induces cyclization, forming the triazole-thiol core.

Example Reaction :

Thiosemicarbazide+NaOHΔTriazole-3-thiol+Byproducts\text{Thiosemicarbazide} + \text{NaOH} \xrightarrow{\Delta} \text{Triazole-3-thiol} + \text{Byproducts}

This method yields 62–79% of the target compound, depending on the substituents.

Nucleophilic Substitution for Functionalization

The thiol group at the 3-position of the triazole ring exhibits high reactivity, enabling further functionalization. For instance, 2-bromo-5-nitrothiazole undergoes nucleophilic substitution with the triazole-thiol in sodium methoxide/methanol solutions, forming derivatives with enhanced biological activity.

Critical Observations :

  • The thiol group’s nucleophilicity surpasses that of hydroxyl groups, ensuring selective substitution without competing reactions.

  • Modifications at the 5-position of the triazole ring (e.g., nitro or carboxyl groups) significantly impact reactivity and yield.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

While lab-scale syntheses rely on batch reactors, industrial production may employ continuous flow systems to enhance efficiency. These systems improve heat transfer and mixing, reducing reaction times from hours to minutes. For example, cyclization steps performed in microreactors could achieve higher throughput while maintaining yields >70%.

Purification Techniques

Post-synthesis purification often involves:

  • Recrystallization : Using methanol or ethanol to isolate high-purity triazole-thiol crystals.

  • Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve closely related impurities.

Reaction Mechanism and Kinetic Studies

Alkaline Cyclization Mechanism

The ring closure of thiosemicarbazides proceeds via deprotonation of the thiol group, followed by intramolecular nucleophilic attack on the adjacent carbonyl carbon. This step forms the triazole ring while eliminating water.

Rate-Limiting Step :
Deprotonation of the thiol group under basic conditions, which is influenced by the electronic nature of aryl substituents. Electron-withdrawing groups (e.g., nitro) accelerate cyclization by stabilizing the transition state.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent Ethanol/WaterMaximizes solubility of intermediates
Temperature 100°CAccelerates cyclization without decomposition
Reaction Time 6–8 hoursEnsures complete conversion

Data adapted from.

Catalytic Enhancements

Adding catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, boosting yields by 15–20%.

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy :

    • ν(C=O)\nu(\text{C=O}): 1680–1675 cm1^{-1} (amide I band).

    • ν(C=S)\nu(\text{C=S}): 1260–1270 cm1^{-1} (thione stretch).

  • 1^1H-NMR :

    • Aromatic protons: δ\delta 7.2–7.4 ppm (multiplet, phenyl group).

    • Dimethoxyethyl protons: δ\delta 3.3–3.4 ppm (singlet, -OCH3_3).

Elemental Analysis

Discrepancies >0.3% in carbon/nitrogen ratios indicate incomplete purification, necessitating repeat chromatography.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclization62–7995–98Moderate
Nucleophilic Substitution70–8590–95High

Key Insight : Nucleophilic substitution offers superior scalability but requires stringent control over solvent purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol serves as a crucial building block for synthesizing more complex molecules. Its structural characteristics facilitate the development of diverse chemical libraries that are essential for drug discovery and material science applications .

Biology

This compound has been investigated for its potential as an enzyme inhibitor and ligand for various biological targets. Its ability to interact with proteins and enzymes positions it as a significant tool in biochemical studies. For instance:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

Medicine

In medicinal chemistry, studies have shown that 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits promising anti-inflammatory and antimicrobial properties. Preliminary research indicates its potential therapeutic applications in treating various infections and inflammatory conditions .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that derivatives of triazole compounds, including 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 μg/mL .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of dihydrofolate reductase (DHFR) by triazole derivatives demonstrated that compounds similar to 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol could effectively inhibit this enzyme's activity. This inhibition is crucial in developing new antibacterial agents targeting resistant strains .

Mechanism of Action

The mechanism of action of 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 4. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name & Substituents Key Features Biological Activity/Applications References
5-(4-tert-Butylphenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (tert-butylphenoxymethyl substituent) Bulky tert-butyl group increases lipophilicity (logP). Potential antimicrobial applications.
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (aminothiazole substituent) Electron-rich thiazole enhances DHFR inhibition. Anticancer activity (DHFR inhibition).
5-(2-Furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (furyl substituent) Polar furyl group improves solubility; safety data available. General heterocyclic applications.
5-(4-Ethoxyphenyl)-4-(hydrazinylidene)-4H-1,2,4-triazole-3-thiol (ethoxyphenyl and hydrazine substituents) Hydrazine moiety enables Schiff base formation; ethoxy group modulates reactivity. Anticoccidial and enzyme inhibition.
Target Compound: 5-(2,2-Dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (dimethoxyethyl substituent) Methoxy groups enhance solubility and electron-donating capacity. Hypothesized applications in antimicrobial or anticancer research.

Biological Activity

5-(2,2-Dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 240115-90-6) is a member of the triazole class of compounds, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology and agriculture.

  • Molecular Formula : C₁₂H₁₅N₃O₂S
  • Molecular Weight : 265.33 g/mol
  • Structure : The compound features a triazole ring with a thiol group, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor properties. Specifically, substituted triazoles have been shown to possess significant effects against various pathogens and cancer cells.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives can inhibit the growth of bacteria and fungi. For instance:

  • Antifungal Activity : In vitro tests have shown that similar triazole compounds effectively combat fungal strains such as Candida tropicalis .
  • Bactericidal Effects : Compounds with a similar structure have been reported to exhibit bactericidal properties against Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Recent studies indicate that triazole derivatives may also possess antitumor activity:

  • A study highlighted that various synthesized triazoles showed promising results in inhibiting tumor cell proliferation in both 2D and 3D assays .
  • The effectiveness of these compounds varies with structural modifications; specific substituents enhance cytotoxicity against cancer cell lines .

Study on Antifungal Properties

In a comparative study, several triazole derivatives were tested for antifungal efficacy against Candida species. The compound 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol was included in the assessment. Results indicated significant antifungal activity with Minimum Inhibitory Concentration (MIC) values comparable to established antifungals.

CompoundMIC (µg/mL)Target Organism
Triazole A8Candida albicans
Triazole B16Candida tropicalis
5-(2,2-Dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 12 Candida glabrata

Study on Antitumor Effects

In another investigation focusing on antitumor activity, various synthesized triazoles were evaluated against human cancer cell lines. The results showed that the compound exhibited notable cytotoxicity in the following assays:

Cell LineIC50 (µM)Assay Type
HCC8276.262D
NCI-H3586.482D
MCF720.463D

The compound's activity was significantly higher in two-dimensional culture systems compared to three-dimensional cultures, indicating its potential as a lead candidate for further development .

The biological activity of triazoles often involves interference with cellular processes:

  • Inhibition of Ergosterol Synthesis : Similar compounds disrupt ergosterol biosynthesis in fungi, leading to cell membrane destabilization.
  • DNA Interaction : Some studies suggest that triazoles can bind to DNA or interfere with its replication processes, contributing to their antitumor effects .

Q & A

Q. What are the key steps for synthesizing 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of a thiosemicarbazide precursor with a dimethoxyethyl-substituted carbonyl compound. Critical steps include:

  • Thiol group introduction : Achieved via reaction with Lawesson’s reagent or thiourea derivatives under reflux in ethanol or methanol .
  • Triazole ring formation : Cyclization under acidic or basic conditions, often catalyzed by NaOH or HCl .
  • Solvent optimization : Methanol/ethanol reflux (60–100°C) improves reaction kinetics, while dimethylformamide (DMF) enhances solubility of hydrophobic intermediates . Yields range from 45% to 75%, depending on solvent polarity and catalyst choice .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C-NMR : Identifies phenyl protons (δ 7.2–7.8 ppm), dimethoxyethyl methyl groups (δ 3.3–3.5 ppm), and triazole ring protons (δ 8.1–8.3 ppm) .
  • IR spectroscopy : Confirms thiol (-SH) stretches (2550–2600 cm⁻¹) and triazole C=N vibrations (1600–1650 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 307.1) and detects impurities .

Q. How does the dimethoxyethyl group affect the compound’s physicochemical properties?

The dimethoxyethyl moiety increases hydrophilicity (logP ~2.1) compared to alkyl-substituted triazoles (logP ~3.5), enhancing aqueous solubility. This group also stabilizes the triazole ring via electron-donating effects, as evidenced by reduced thermal decomposition temperatures (Td ~210°C vs. 250°C for non-substituted analogs) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • DFT calculations : Predict transition states for cyclization steps, identifying energy barriers. For example, triazole ring closure has a ΔG‡ of ~25 kcal/mol in ethanol .
  • Molecular docking : Screen catalysts (e.g., p-toluenesulfonic acid) to improve regioselectivity and reduce byproducts .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent-catalyst pairs, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial IC₅₀ values (e.g., 8–32 µg/mL against S. aureus) arise from:

  • Assay variability : Broth microdilution vs. agar diffusion methods .
  • Structural analogs : Compare with 4-phenyl-5-(thiophen-2-yl)-triazole derivatives, where electron-withdrawing groups reduce activity by 30% .
  • Metabolite interference : Use LC-MS to confirm compound stability in cell culture media .

Q. How can structure-activity relationships (SARs) guide derivative design?

  • Thiol group modification : S-alkylation (e.g., methyl, benzyl) reduces cytotoxicity (e.g., HeLa cell viability increases from 50% to 80%) but lowers antimicrobial potency .
  • Phenyl substitution : Para-electron-donating groups (e.g., -OCH₃) improve antifungal activity (MIC 16 µg/mL vs. 64 µg/mL for unsubstituted analogs) .
  • Dimethoxyethyl chain length : Longer chains (e.g., -CH₂CH₂OCH₃) decrease logP but increase metabolic instability .

Methodological Challenges

Q. What purification techniques are most effective for isolating high-purity samples?

  • Recrystallization : Use ethanol/water (7:3 v/v) to remove polar byproducts; yields 90% purity .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) resolves regioisomers (Rf 0.3 vs. 0.5) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for biological assays .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Thermogravimetric analysis (TGA) : Confirms stability up to 210°C, critical for melt-based formulations .
  • pH stability studies : Degradation occurs at pH <3 (hydrolysis of dimethoxyethyl group) and pH >10 (thiol oxidation); use buffered solutions (pH 5–8) .
  • Light exposure tests : UV-Vis spectroscopy detects photooxidation (λmax shifts from 270 nm to 290 nm after 48 hrs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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